



# (R)-TCO-OH Reaction Kinetics with Tetrazine: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the reaction kinetics between (R)-trans-cyclooctenol ((R)-TCO-OH) and various tetrazine derivatives. The inverse electron demand Diels-Alder (IEDDA) reaction between TCO derivatives and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and biocompatibility. [1] This guide delves into the quantitative aspects of these reactions, offers detailed experimental protocols for their characterization, and visualizes key processes to aid in the design and implementation of TCO-tetrazine ligation strategies in research and drug development.

## **Introduction to TCO-Tetrazine Ligation**

The reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine is a powerful bioorthogonal "click" chemistry tool.[2] The reaction proceeds via an IEDDA mechanism, where the electron-deficient tetrazine (diene) rapidly reacts with the strained, electron-rich TCO (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, irreversibly forming a stable dihydropyridazine conjugate.[2]

**(R)-TCO-OH** is a specific, axially substituted trans-cyclooctenol derivative. The defined stereochemistry and the presence of a hydroxyl group for further functionalization make it a valuable building block in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[3][4] Understanding the kinetics of its reaction with different



tetrazines is crucial for optimizing labeling efficiency, designing in vivo experiments, and developing novel therapeutic and diagnostic agents.

# **Quantitative Reaction Kinetics Data**

The second-order rate constant  $(k_2)$  is a critical parameter for quantifying the speed of the TCO-tetrazine ligation. A higher  $k_2$  value indicates a faster reaction, which is highly desirable for applications involving low reactant concentrations, such as in vivo imaging and targeted drug delivery. The following table summarizes reported second-order rate constants for the reaction of various TCO derivatives with different tetrazines under specified conditions.



TCO Derivative	Tetrazine Derivative	k <sub>2</sub> (M <sup>-1</sup> S <sup>-1</sup> )	Conditions	Reference
(E)-cyclooct-4- enol	3,6-di-(2-pyridyl)- s-tetrazine	2000	9:1 Methanol/Water, 25°C	[1]
TCO-PEG4	Methyl- substituted tetrazine	463	PBS, 37°C	
Axial TCO- carbamate	Dipyridyl- tetrazine	57.7	Not specified	_
Axial TCO- carbamate	Dimethyl- tetrazine	0.54	Not specified	_
тсо	3-phenyl-6- (pyridin-2- yl)-1,2,4,5- tetrazine	26,000	PBS, 37°C	
тсо	Highly reactive pyrimidyl-phenyl- Tz	>39,000	DPBS, 37°C	
sTCO (syn- diastereomer)	PEGylated diphenyl-s- tetrazine derivative	3.7 x 10 <sup>4</sup> (± 0.1 x 10 <sup>3</sup> )	55:45 MeOH:water, 25°C	[5]
sTCO (anti- diastereomer)	PEGylated diphenyl-s- tetrazine derivative	3.3 x 10 <sup>4</sup> (± 0.1 x 10 <sup>3</sup> )	55:45 MeOH:water, 25°C	[5]

# **Experimental Protocols**

Accurate determination of reaction kinetics is essential for comparing the reactivity of different TCO-tetrazine pairs. Below are detailed protocols for common methods used to measure these



kinetics.

## **Stopped-Flow Spectrophotometry**

This is the most common method for measuring fast reaction kinetics, such as those of TCO-tetrazine ligations. The technique allows for the rapid mixing of two reactants and the immediate monitoring of the reaction's progress by observing changes in absorbance.[6][7]

Objective: To determine the second-order rate constant ( $k_2$ ) of the reaction between **(R)-TCO-OH** and a tetrazine derivative under pseudo-first-order conditions.

#### Materials:

- (R)-TCO-OH
- Tetrazine derivative with a distinct chromophore (e.g., absorbance in the visible region)
- Anhydrous DMSO or DMF
- Phosphate-buffered saline (PBS), pH 7.4
- Stopped-flow spectrophotometer

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of the tetrazine derivative in anhydrous DMSO or DMF (e.g., 10 mM).
  - Prepare a stock solution of (R)-TCO-OH in anhydrous DMSO or DMF (e.g., 100 mM).
  - On the day of the experiment, dilute the stock solutions in PBS (pH 7.4) to the desired working concentrations. The final concentration of the organic solvent should be kept low (e.g., <1%) to mimic physiological conditions.</li>
  - To establish pseudo-first-order conditions, the concentration of (R)-TCO-OH should be in large excess (at least 10-fold) compared to the tetrazine concentration. For example, a



final tetrazine concentration of 10  $\mu$ M and (R)-TCO-OH concentrations ranging from 100  $\mu$ M to 500  $\mu$ M.

- Stopped-Flow Measurement:
  - Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
  - Load the tetrazine solution into one syringe and the (R)-TCO-OH solution into the other syringe.
  - Initiate the measurement. The instrument will rapidly mix equal volumes of the two solutions, and data acquisition will begin simultaneously.
  - Monitor the decrease in the tetrazine's absorbance at its  $\lambda$ \_max (typically between 510 and 550 nm) over time.[8]
  - Collect data for at least 5-7 half-lives of the reaction.
- Data Analysis:
  - The observed rate constant (k\_obs) for each (R)-TCO-OH concentration is determined by fitting the absorbance decay curve to a single exponential equation: A(t) = A<sub>0</sub> \* exp(-k\_obs \* t) + C where A(t) is the absorbance at time t, A<sub>0</sub> is the initial absorbance, and C is the final absorbance.
  - The second-order rate constant (k<sub>2</sub>) is then determined by plotting the observed rate constants (k\_obs) against the corresponding concentrations of (R)-TCO-OH. The slope of the resulting linear fit is equal to k<sub>2</sub>.[9]

# **High-Performance Liquid Chromatography (HPLC)**

HPLC can be used to monitor the progress of the TCO-tetrazine reaction by separating and quantifying the reactants and the product over time. This method is particularly useful for slower reactions or when spectrophotometric monitoring is not feasible.[10]

Objective: To determine the second-order rate constant (k<sub>2</sub>) by monitoring the consumption of reactants and formation of the product.



### Materials:

- (R)-TCO-OH
- Tetrazine derivative
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., an excess of a highly reactive tetrazine or TCO derivative to stop the reaction at specific time points)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

#### Procedure:

- · Reaction Setup:
  - Prepare solutions of (R)-TCO-OH and the tetrazine derivative in the reaction buffer at known concentrations.
  - Initiate the reaction by mixing the two solutions at a defined time (t=0).
  - At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding a quenching solution.
- HPLC Analysis:
  - Develop an HPLC method that can effectively separate the (R)-TCO-OH, the tetrazine, and the dihydropyridazine product.
  - Inject the quenched samples into the HPLC system.
  - Integrate the peak areas of the reactants and/or the product at each time point.
- Data Analysis:
  - Create a calibration curve for each compound to relate peak area to concentration.
  - Plot the concentration of one of the reactants versus time.



- For a second-order reaction with a 1:1 stoichiometry, the rate law is: rate =  $k_2 * [(R)-TCO-OH] * [Tetrazine].$
- The integrated rate law can be used to determine k<sub>2</sub> from the concentration versus time data.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy can be used to monitor the reaction kinetics by observing the disappearance of signals corresponding to the reactants and the appearance of signals for the product.[11][12]

Objective: To determine the reaction kinetics by monitoring changes in the NMR spectrum over time.

## Materials:

- (R)-TCO-OH
- Tetrazine derivative
- Deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>)
- NMR spectrometer

#### Procedure:

- Sample Preparation:
  - Dissolve known concentrations of (R)-TCO-OH and the tetrazine derivative in the deuterated solvent inside an NMR tube.
  - Acquire an initial spectrum (t=0) immediately after mixing.
- Data Acquisition:
  - Acquire a series of <sup>1</sup>H NMR spectra at regular time intervals.



• Ensure consistent acquisition parameters (e.g., temperature, number of scans) throughout the experiment.

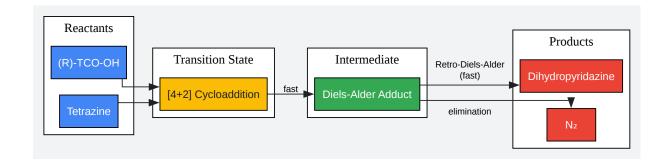
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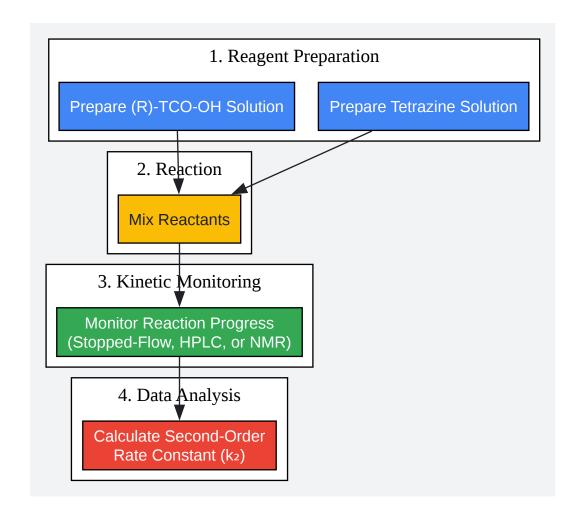
- Integrate the signals corresponding to specific, non-overlapping protons of the reactants and the product in each spectrum.
- The relative integrals can be used to determine the concentration of each species at different time points.
- Use the integrated rate laws for second-order reactions to calculate the rate constant, k2.

## **Visualizations**

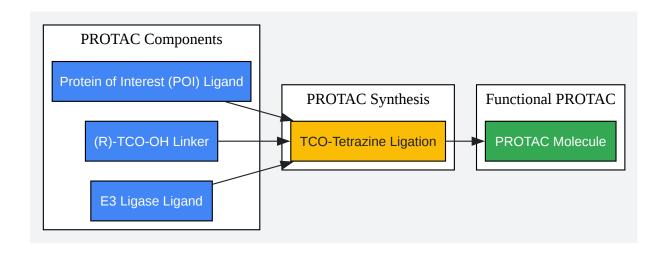
The following diagrams, generated using the DOT language, illustrate key aspects of the **(R)-TCO-OH** and tetrazine reaction.











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